Flt3/itd-IN-2
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Overview
Description
Flt3/itd-IN-2 is a chemical compound known for its inhibitory effects on the FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations. These mutations are commonly associated with acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow. The compound is designed to target and inhibit the aberrant signaling pathways activated by these mutations, thereby offering potential therapeutic benefits in the treatment of AML.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flt3/itd-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core molecular framework through a series of organic reactions such as condensation, cyclization, and functional group transformations.
Functionalization: Introduction of specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and employing efficient purification methods. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Flt3/itd-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
Flt3/itd-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a model molecule to study the effects of FLT3 inhibition and to develop new synthetic methodologies.
Biology: It serves as a tool to investigate the biological pathways and mechanisms involved in FLT3 signaling and its role in cellular processes.
Medicine: this compound is primarily researched for its potential therapeutic applications in treating AML and other cancers with FLT3 mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Flt3/itd-IN-2 exerts its effects by specifically targeting and inhibiting the FLT3 receptor with ITD mutations. The mechanism involves:
Binding to FLT3: The compound binds to the active site of the FLT3 receptor, preventing its activation by the FLT3 ligand.
Inhibition of Signaling Pathways: By inhibiting FLT3 activation, the compound blocks downstream signaling pathways such as RAS/MAPK, JAK/STAT, and PI3K/AKT, which are involved in cell proliferation, survival, and differentiation.
Induction of Apoptosis: The inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth and progression.
Comparison with Similar Compounds
- Midostaurin
- Quizartinib
- Sorafenib
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.
Properties
Molecular Formula |
C23H26F3N7O2 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H26F3N7O2/c24-23(25,26)18-12-16(32-8-10-35-11-9-32)3-4-19(18)30-22(34)17-14-28-33-7-5-20(31-21(17)33)29-15-2-1-6-27-13-15/h3-5,7,12,14-15,27H,1-2,6,8-11,13H2,(H,29,31)(H,30,34)/t15-/m1/s1 |
InChI Key |
OVUNCUIZEBAAGC-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)C(F)(F)F |
Canonical SMILES |
C1CC(CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)C(F)(F)F |
Origin of Product |
United States |
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